
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has gained significant attention in scientific research. This molecule is a member of the fluorene family and is also known as Compound 1. The compound has been synthesized using various methods and has shown potential applications in scientific research.
Mechanism of Action
The mechanism of action of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate involves the inhibition of PKC and PLA2. The compound binds to the catalytic domain of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory mediators and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is its ability to inhibit the activity of PKC and PLA2. This makes it a potential candidate for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability. These limitations can affect its effectiveness in in-vivo experiments.
Future Directions
There are several future directions for the research of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate. One of the directions is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's effectiveness in in-vivo models of disease. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its ability to inhibit the activity of PKC and PLA2. The compound has various biochemical and physiological effects and has limitations in terms of its solubility and stability. Further research is needed to optimize the synthesis process, understand the compound's mechanism of action, and study its effectiveness in in-vivo models of disease.
Synthesis Methods
The synthesis of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been achieved using various methods. One of the common methods is through a multi-step synthesis process involving the reaction of 9,10-dibromoanthracene with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction produces the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields of the compound.
Scientific Research Applications
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has shown potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and inflammation. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
Molecular Formula |
C28H27NO8 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
tetramethyl 10a-pyrrolidin-1-yl-6bH-fluoranthene-7,8,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-24(30)19-20(25(31)35-2)22-16-11-7-9-15-10-8-12-17(18(15)16)28(22,29-13-5-6-14-29)23(27(33)37-4)21(19)26(32)36-3/h7-12,22H,5-6,13-14H2,1-4H3 |
InChI Key |
LPTCPUXFVDNFRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



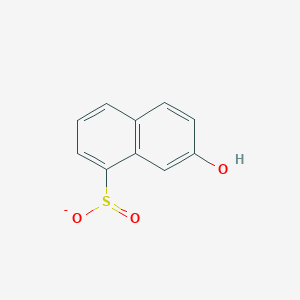
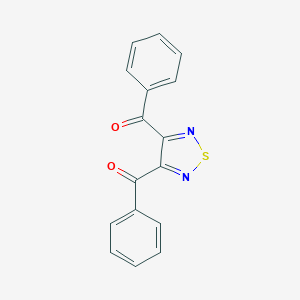
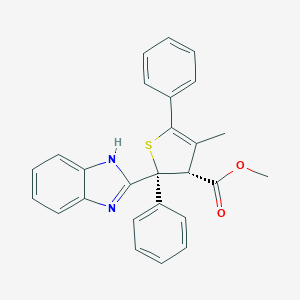
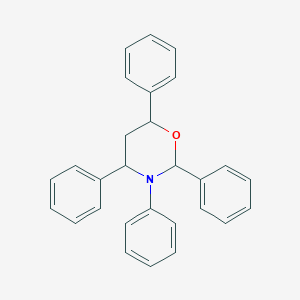
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
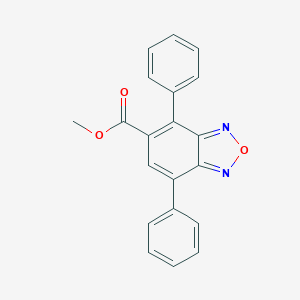
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
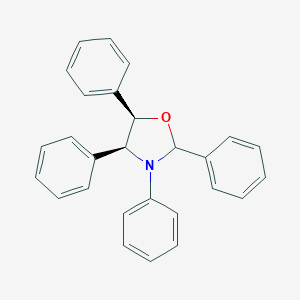
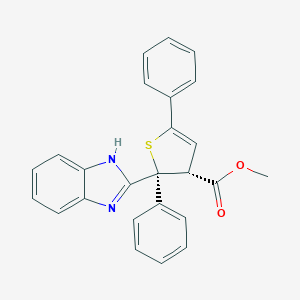
![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)